N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reaction: The 4-methylphenyl group is introduced via a substitution reaction using appropriate reagents and catalysts.
Furamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE can be compared with other benzotriazole derivatives, such as:
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide: Similar structure but different functional groups.
N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N-(3-phenyl-2-propenylidene)amine: Contains different substituents leading to varied properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N4O2 |
---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)benzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c1-12-4-7-14(8-5-12)22-20-15-9-6-13(11-16(15)21-22)19-18(23)17-3-2-10-24-17/h2-11H,1H3,(H,19,23) |
InChI Key |
LFHKVVRPJGZUTK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.